molecular formula C15H15N3O2 B5515326 4-[(anilinocarbonyl)amino]-N-methylbenzamide

4-[(anilinocarbonyl)amino]-N-methylbenzamide

Cat. No.: B5515326
M. Wt: 269.30 g/mol
InChI Key: WBROORVABHRFDD-UHFFFAOYSA-N
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Description

4-[(anilinocarbonyl)amino]-N-methylbenzamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.116426730 g/mol and the complexity rating of the compound is 332. The solubility of this chemical has been described as 6.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

"4-[(anilinocarbonyl)amino]-N-methylbenzamide" and its derivatives have been utilized in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in various organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen atmosphere. Their glass transition temperatures (Tg) range between 168 and 254°C, indicating their potential for high-performance materials applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Medicinal Chemistry

Compounds structurally related to "this compound" have shown significant anticonvulsant activities. Specifically, a series of 4-aminobenzamides have been prepared and evaluated for their effects against seizures induced by electroshock and pentylenetetrazole in mice. Among these, certain derivatives displayed potent activity, suggesting their potential for developing new antiepileptic drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Organic Synthesis

Derivatives of "this compound" have been explored in the context of organic syntheses, such as the synthesis of quinoxalines and quinazolines. These processes involve reactions with various anilines and other reagents, yielding compounds that have been further evaluated for antimicrobial activities. Notably, some derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential for pharmaceutical development (Refaat, Moneer, & Khalil, 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. The mechanism of action for “4-[(anilinocarbonyl)amino]-N-methylbenzamide” is not provided in the available sources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The safety and hazards for “4-[(anilinocarbonyl)amino]-N-methylbenzamide” are not provided in the available sources .

Properties

IUPAC Name

N-methyl-4-(phenylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-16-14(19)11-7-9-13(10-8-11)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBROORVABHRFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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